An In-Depth Technical Guide to N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester: Properties and Applications
An In-Depth Technical Guide to N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester (also known as Z-Glu(OMe)-OH). This compound is a key building block in synthetic organic chemistry, particularly in the field of peptide synthesis.
Core Chemical and Physical Properties
N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester is a white to off-white solid derivative of L-glutamic acid. The benzyloxycarbonyl (Cbz or Z) group protects the amine functionality, while the methyl ester protects the alpha-carboxyl group, leaving the gamma-carboxyl group available for reactions. This strategic protection makes it a valuable reagent in the controlled synthesis of peptides and other complex molecules.
| Property | Value | References |
| Molecular Formula | C14H17NO6 | [1] |
| Molecular Weight | 295.29 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 68-70 °C | |
| Solubility | Soluble in Dimethylformamide (DMF), Dichloromethane (DCM), and other common organic solvents. Soluble in DMSO at 100 mg/mL with sonication. | [2] |
| Optical Rotation | [α]D = -26.1° (c=1 in Methanol) | [1] |
| Purity (typical) | >98% (HPLC) | [3] |
| CAS Number | 5672-83-3 | [1] |
Spectroscopic Data
The structural integrity of N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy. While specific spectral data can vary slightly based on the solvent and instrument parameters, representative shifts are observed.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the methoxy protons of the ester, and the protons of the glutamic acid backbone.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the carbonyl carbons of the ester and carbamate, the aromatic carbons, the methoxy carbon, and the carbons of the glutamic acid residue.
Experimental Protocols
The primary application of N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester is in peptide synthesis. Below is a detailed protocol for its use in liquid-phase peptide synthesis (LPPS) for the formation of a dipeptide.
Protocol: Liquid-Phase Synthesis of a Dipeptide using Z-Glu(OMe)-OH
This protocol outlines the synthesis of a protected dipeptide, for example, Z-Glu(OMe)-Ala-OH, by coupling N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester with L-Alanine.
Materials:
-
N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester (Z-Glu(OMe)-OH)
-
L-Alanine (H-Ala-OH)
-
N-hydroxysuccinimide (HOSU)
-
Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Ethyl acetate
-
Palladium on carbon (Pd/C) catalyst (for optional deprotection)
-
Hydrogen gas (for optional deprotection)
-
Methanol (for optional deprotection)
-
Standard laboratory glassware, stirring and filtration apparatus
-
Thin-layer chromatography (TLC) plates and developing system
Procedure:
Step 1: Activation of the γ-Carboxyl Group of Z-Glu(OMe)-OH [2]
-
Dissolve N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester (1.0 eq.), N-hydroxysuccinimide (HOSU, 1.0 eq.), and Dicyclohexylcarbodiimide (DCC, 1.05 eq.) in anhydrous Dichloromethane (DCM).
-
Stir the reaction mixture at room temperature for approximately 8 hours.
-
Monitor the reaction progress by TLC until the starting material (Z-Glu(OMe)-OH) is consumed (typically >95% conversion).
-
A white precipitate of dicyclohexylurea (DCU), a byproduct of the reaction, will form. Filter the reaction mixture to remove the DCU.
-
Concentrate the filtrate under reduced pressure to obtain the activated ester, Z-Glu(OMe)-OSU, as a solid. This product can often be used in the next step without further purification.
Step 2: Coupling with the Second Amino Acid (L-Alanine) [2]
-
Dissolve L-Alanine (H-Ala-OH, 1.0 eq.) in an aqueous solution of sodium hydroxide. Adjust the pH to maintain a basic environment (pH 8-10) to ensure the amino group of alanine is deprotonated and nucleophilic.
-
Add the solid Z-Glu(OMe)-OSU from the previous step to the alanine solution.
-
Stir the reaction mixture vigorously. Monitor the reaction by TLC until the activated ester is consumed (typically >98%).
-
Once the reaction is complete, carefully acidify the solution to a pH of 2-3 using hydrochloric acid. This will protonate the newly formed dipeptide's terminal carboxyl group, causing it to precipitate out of the aqueous solution.
-
Collect the precipitated protected dipeptide (Z-Glu(OMe)-Ala-OH) by filtration, wash with cold water, and dry under vacuum.
Step 3 (Optional): N-terminal Deprotection [2]
-
To remove the N-terminal Cbz protecting group, dissolve the protected dipeptide in a suitable solvent such as methanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) and stir vigorously.
-
Monitor the reaction by TLC. The deprotection is typically complete within a few hours.
-
Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate to obtain the final dipeptide, H-Glu(OMe)-Ala-OH.
Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key experimental workflows involving N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester.
Caption: Liquid-Phase Peptide Synthesis Workflow.
Caption: Purification by Column Chromatography.
Biological Relevance and Signaling Pathways
While N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester is primarily a synthetic intermediate, its core structure, L-glutamic acid, is a pivotal molecule in cellular metabolism and neurotransmission. Glutamic acid and its amide derivative, glutamine, are central to cancer cell metabolism.[4]
Cancer cells often exhibit an increased uptake and utilization of glutamine, a phenomenon termed "glutamine addiction."[4] Glutamine serves as a key nitrogen donor for the synthesis of nucleotides and other amino acids, and its carbon skeleton can be used to replenish the tricarboxylic acid (TCA) cycle, a process known as anaplerosis.[5] This metabolic rewiring supports the high proliferative rate of tumor cells.
Derivatives of glutamic acid have been explored as potential anticancer agents. By targeting the enzymes involved in glutamine metabolism, such as glutaminase, it may be possible to selectively starve cancer cells of essential nutrients.[4] While no specific signaling pathways involving the direct action of N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester have been identified in the reviewed literature, its use in synthesizing peptide-based drugs and probes could facilitate the investigation of pathways related to glutamine metabolism and other cellular processes where glutamic acid residues play a critical role.
The diagram below illustrates a simplified overview of the central role of glutamine metabolism in cancer cells.
Caption: Role of Glutamine in Cancer Metabolism.
